molecular formula C8H5ClN2S B1303180 5-Chloro-4-phenyl-1,2,3-thiadiazole CAS No. 53646-00-7

5-Chloro-4-phenyl-1,2,3-thiadiazole

Cat. No.: B1303180
CAS No.: 53646-00-7
M. Wt: 196.66 g/mol
InChI Key: SQCPDDVZJOHPAZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Chloro-4-phenyl-1,2,3-thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the enzyme carbonic anhydrase, where it acts as an inhibitor. This inhibition affects the enzyme’s ability to catalyze the conversion of carbon dioxide and water to bicarbonate and protons, which is essential in maintaining acid-base balance in tissues .

Additionally, this compound has been shown to interact with DNA, leading to the disruption of DNA replication processes. This interaction is particularly significant in its role as an anticancer agent, as it inhibits the proliferation of cancer cells by preventing their replication .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound induces apoptosis, a programmed cell death mechanism, by activating caspase enzymes. This activation leads to the cleavage of cellular proteins and the eventual death of the cancer cells .

Furthermore, this compound influences cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, the compound affects gene expression and cellular metabolism, leading to altered cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and DNA. The compound binds to the active site of carbonic anhydrase, inhibiting its activity and affecting the enzyme’s catalytic function .

Additionally, this compound acts as an inhibitor of heat shock protein 90 (Hsp90), a chaperone protein involved in the folding and stabilization of other proteins. Inhibition of Hsp90 leads to the degradation of several oncoproteins, thereby exerting its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that this compound maintains its biological activity over extended periods, making it a viable candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits the growth of microbial and cancer cells. At high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its conversion to various metabolites. These metabolites can then be excreted through the kidneys. The compound also affects metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to bind to serum albumin, which facilitates its distribution throughout the body. Additionally, it can cross cell membranes via passive diffusion, allowing it to reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also accumulate in the nucleus, where it exerts its effects on DNA replication and gene expression. Post-translational modifications, such as phosphorylation, may influence the targeting and localization of this compound to specific cellular compartments .

Properties

IUPAC Name

5-chloro-4-phenylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S/c9-8-7(10-11-12-8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCPDDVZJOHPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377063
Record name 5-chloro-4-phenyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53646-00-7
Record name 5-Chloro-4-phenyl-1,2,3-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53646-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-4-phenyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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